molecular formula C31H28N2O4S B4309278 2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide

2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide

Cat. No.: B4309278
M. Wt: 524.6 g/mol
InChI Key: JTIAYEWWBVAMCN-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzofuran core, which is known for its stability and unique electronic properties, making it a valuable structure in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzofuran core: This can be achieved through a cyclization reaction involving biphenyl derivatives.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.

    Final coupling with the benzamide moiety: This step usually involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide stands out due to its unique combination of functional groups, which confer specific electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with targeted biological activities.

Properties

IUPAC Name

2-(2-phenylethyl)-N-(8-pyrrolidin-1-ylsulfonyldibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O4S/c34-31(26-11-5-4-10-23(26)13-12-22-8-2-1-3-9-22)32-24-14-16-27-28-21-25(15-17-29(28)37-30(27)20-24)38(35,36)33-18-6-7-19-33/h1-5,8-11,14-17,20-21H,6-7,12-13,18-19H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIAYEWWBVAMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)NC(=O)C5=CC=CC=C5CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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